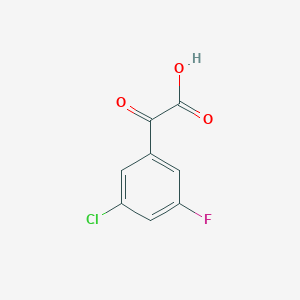

(3-Chloro-5-fluorophenyl)glyoxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVBKOTIFBORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Fluorophenyl Glyoxylic Acid

Direct Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid

The synthesis of this compound can be approached through several established methods for arylglyoxylic acid preparation. These routes primarily involve the formation of the key carbon-carbon bond between the aromatic ring and the glyoxylic acid moiety or the oxidation of a suitable precursor.

Classical Synthetic Routes to Arylglyoxylic Acids

Two principal classical strategies are widely employed for the synthesis of arylglyoxylic acids: the Friedel-Crafts acylation of arenes and the oxidation of aryl methyl ketones.

One potential route to this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with an appropriate acylating agent, such as oxalyl chloride or its derivatives like ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction introduces the glyoxylic acid functionality directly onto the aromatic ring.

Alternatively, the oxidation of a corresponding aryl methyl ketone , in this case, 3'-chloro-5'-fluoroacetophenone, presents a viable pathway. Various oxidizing agents can be employed for this transformation, including selenium dioxide (SeO₂), potassium permanganate (B83412) (KMnO₄), or more modern reagents. The reaction proceeds by converting the methyl group of the acetophenone (B1666503) into the carboxylic acid of the glyoxylic acid.

Another classical approach involves the use of Grignard reagents . The corresponding aryl magnesium halide, prepared from 1-bromo-3-chloro-5-fluorobenzene, can react with diethyl oxalate (B1200264) to furnish the ethyl ester of the target arylglyoxylic acid, which can then be hydrolyzed to the desired acid.

| Classical Synthetic Route | Starting Materials | Key Reagents | Product |

| Friedel-Crafts Acylation | 1-chloro-3-fluorobenzene | Oxalyl chloride/ethyl chlorooxoacetate, AlCl₃ | This compound |

| Oxidation of Aryl Methyl Ketone | 3'-chloro-5'-fluoroacetophenone | SeO₂, KMnO₄ | This compound |

| Grignard Reaction | 1-bromo-3-chloro-5-fluorobenzene | Mg, diethyl oxalate, then H₃O⁺ | This compound |

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

Contemporary organic synthesis has seen the emergence of powerful catalytic methods for C-C bond formation, which can be conceptually applied to the synthesis of arylglyoxylic acids. Palladium-catalyzed carbonylation reactions , for instance, offer a modern alternative. mdpi.comresearchgate.netorganic-chemistry.org Starting from an aryl halide, such as 1-bromo-3-chloro-5-fluorobenzene, a palladium catalyst can facilitate the introduction of two carbonyl groups from carbon monoxide, in the presence of a suitable nucleophile, to form an α-keto ester, a direct precursor to the target acid. mdpi.com While not specifically reported for this compound, these transition-metal-catalyzed methods represent a promising and more atom-economical approach compared to classical methods. researchgate.net

A palladium-catalyzed three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids has also been reported for the synthesis of α-arylglycine derivatives, showcasing modern catalytic approaches to functionalize glyoxylic acid scaffolds. frontiersin.orgchemrxiv.orgresearchgate.netnih.gov

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound necessitates careful consideration of chemo- and regioselectivity, particularly in the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. Both chlorine and fluorine are ortho-, para-directing deactivators in electrophilic aromatic substitution. researchgate.netnih.govchemrxiv.org However, the fluorine atom is a weaker deactivator than chlorine. The directing effects of both halogens would favor substitution at positions ortho and para to each substituent. In 1-chloro-3-fluorobenzene, the positions open for substitution are 2, 4, 5, and 6. Position 4 is para to fluorine and ortho to chlorine, making it sterically and electronically favorable. Position 6 is ortho to fluorine and meta to chlorine. Position 2 is ortho to both halogens, which would be sterically hindered. Position 5 is meta to both halogens and thus highly disfavored. Therefore, a mixture of isomers is expected, with the 2-chloro-4-fluoro and 4-chloro-2-fluoro isomers likely being significant products, making the isolation of the desired 3-chloro-5-fluoro isomer challenging.

Due to these regioselectivity challenges, a more controlled synthesis would likely proceed via a route where the substitution pattern is pre-defined, such as the oxidation of 3'-chloro-5'-fluoroacetophenone. The synthesis of this precursor would, in turn, need to address regioselectivity at an earlier stage.

Derivatization and Functionalization of the this compound Scaffold

The dual functionality of this compound allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives, including esters, amides, and various heterocyclic systems.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can readily undergo esterification with various alcohols under acidic catalysis (e.g., Fischer esterification with sulfuric acid) or by using coupling agents. organic-chemistry.orgfrontiersin.orggoogle.comorganic-chemistry.org These reactions yield the corresponding glyoxylate (B1226380) esters, which are valuable intermediates in their own right.

Similarly, amidation of the carboxylic acid group with primary or secondary amines can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. acs.orgresearchgate.netnih.gov This provides access to a range of N-substituted (3-chloro-5-fluorophenyl)glyoxylamides. Modern catalytic methods for the synthesis of α-ketoamides often involve transition-metal catalysis, such as copper- or palladium-catalyzed oxidative amidation reactions. chemrxiv.orgresearchgate.netresearchgate.net A visible-light-mediated decarboxylation/oxidative amidation of α-keto acids with amines has also been reported as a mild and efficient method. nih.gov

| Reaction Type | Reactant | Typical Reagents | Product Class |

| Esterification | Alcohol | H₂SO₄, DCC/DMAP | (3-Chloro-5-fluorophenyl)glyoxylate Esters |

| Amidation | Primary/Secondary Amine | DCC, EDC, SOCl₂ then amine | N-substituted (3-chloro-5-fluorophenyl)glyoxylamides |

Condensation and Cyclization Reactions to Form Heterocyclic Derivatives

The α-ketoacid functionality of this compound is a key feature that allows for its participation in various condensation and cyclization reactions to form a wide array of heterocyclic compounds. These reactions often involve the reaction of the ketone carbonyl group with a dinucleophile.

For instance, condensation with ortho-substituted anilines can lead to the formation of various benzo-fused heterocycles. mdpi.com

Reaction with o-phenylenediamines can yield quinoxalines , which are important pharmacophores. sapub.orgarkat-usa.orgchim.itnih.gov

Condensation with o-aminophenols can lead to the formation of benzoxazinones . organic-chemistry.orgmdpi.com

Reaction with o-aminothiophenols can produce benzothiazines . researchgate.netorganic-chemistry.orgnih.govmdpi.commdpi.com

These cyclization reactions typically proceed through an initial imine or enamine formation, followed by an intramolecular nucleophilic attack and subsequent dehydration or other elimination steps to afford the final heterocyclic ring system. The specific reaction conditions can be tailored to favor the formation of the desired heterocyclic product.

| Heterocyclic Product | Dinucleophilic Reactant |

| Quinoxaline (B1680401) derivatives | o-Phenylenediamines |

| Benzoxazinone derivatives | o-Aminophenols |

| Benzothiazine derivatives | o-Aminothiophenols |

Nucleophilic and Electrophilic Reactivity of the Carbonyl and Carboxyl Groups

The chemical behavior of this compound is largely dictated by the presence of its α-keto carboxylic acid functionality. This arrangement of functional groups imparts a distinct reactivity profile, characterized by both electrophilic and nucleophilic properties.

The carbonyl carbon atom is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further intensified by the inductive electron-withdrawing effects of the adjacent carboxyl group and the substituted aromatic ring. The chlorine and fluorine atoms on the phenyl ring contribute to this effect, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. ncert.nic.inlibretexts.org This reactivity is fundamental to many of its synthetic applications, where it readily reacts with amines, alcohols, and carbanions in addition reactions. libretexts.orglibretexts.org

Furthermore, the α-position to the carboxyl group (the carbonyl carbon) does not possess a hydrogen atom, but the concept of enolate formation is central to the reactivity of related carbonyl compounds possessing α-hydrogens. ncert.nic.inmsu.edu For this compound, its reactivity is dominated by the electrophilic nature of the two carbonyl carbons.

Halogen-Mediated Transformations on the Aromatic Ring System

The aromatic ring of this compound is substituted with two halogen atoms, chlorine and fluorine, which can potentially participate in various transformations. The reactivity of these halogens is significantly influenced by the electronic nature of the aromatic ring. The glyoxylic acid moiety acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAF). masterorganicchemistry.comlibretexts.org

This activation makes the displacement of the halide ions by potent nucleophiles a feasible transformation. chemistrysteps.com In SNAF reactions, a strong nucleophile attacks the carbon atom bearing a leaving group (in this case, Cl or F), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the halide ion restores the aromaticity.

Due to the presence of the activating glyoxylic acid group, it is plausible that this compound could undergo substitution of either the chloro or fluoro group with nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions. The relative reactivity of the halogens would depend on factors like the specific nucleophile used and the reaction conditions, although typically fluorine is a better leaving group than chlorine in such activated systems.

Role of this compound as an Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and chiral amino acids.

Precursor in Heterocyclic Compound Synthesis

The dual functionality of α-keto acids like this compound makes them ideal precursors for various heterocyclic scaffolds. A prominent example is the synthesis of quinoxalines. The condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a classic and widely used method for preparing quinoxaline derivatives. sapub.orgnih.gov In this context, this compound can react with substituted o-phenylenediamines to yield 3-substituted-quinoxaline-2-carboxylic acids, which are important structures in medicinal chemistry. researchgate.netnih.gov

Another significant application is in the Pictet-Spengler reaction, which is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.com this compound can serve as the carbonyl component, reacting with tryptamine (B22526) or phenethylamine (B48288) derivatives to produce highly functionalized heterocyclic products that are cores of many natural alkaloids. thieme-connect.com

Utilization in Multicomponent Reactions, e.g., Petasis-type Reactions for α-Arylglycines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. This compound is an excellent substrate for such reactions, most notably the Petasis borono-Mannich (PBM) reaction. The PBM reaction is a versatile method for the synthesis of α-amino acids from an amine, a boronic acid, and an α-keto acid. chemrxiv.org

In this reaction, this compound would react with an amine and an organoboronic acid to generate a variety of α-arylglycine derivatives. These products are of significant interest in medicinal chemistry and peptide synthesis. The operational simplicity and the wide availability of the starting materials make the Petasis reaction a highly valuable tool for creating libraries of complex amino acids. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Primary or Secondary Amine | Aryl/Vinyl Boronic Acid | α-Substituted-α-arylglycine |

| This compound | Sulfonamide | Arylboronic Acid | N-Sulfonyl-α-arylglycine |

Application in Stereoselective Synthesis of Advanced Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Glyoxylic acid and its derivatives are pivotal in various stereoselective transformations to produce chiral building blocks. researchgate.net

Specifically, asymmetric versions of the Petasis reaction and related multicomponent couplings have been developed to afford enantioenriched α-arylglycines. chemrxiv.orgorganic-chemistry.org These methods often employ chiral auxiliaries, such as tert-butanesulfinamide, or chiral catalysts, like palladium complexes with specialized ligands, to control the stereochemical outcome of the reaction. chemrxiv.orgdntb.gov.ua The use of this compound in such palladium-catalyzed enantioselective three-component reactions provides direct access to optically active α-arylglycine derivatives, which are valuable intermediates for peptide synthesis and the creation of complex bioactive molecules. researchgate.netnih.govresearchgate.net

These stereoselective methods highlight the utility of this compound in generating advanced intermediates with precise three-dimensional structures, which is critical for their biological function.

Despite a comprehensive search for experimental spectroscopic data for the compound this compound, no specific research findings, data tables, or detailed spectral analyses (NMR or MS) corresponding to this exact molecule could be located in the available resources.

Therefore, it is not possible to provide the detailed and scientifically accurate content for the requested sections and subsections as outlined. The generation of an article with "detailed research findings," including data tables for Proton, Carbon, and Fluorine NMR, 2D NMR methodologies, high-resolution mass spectrometry, and tandem mass spectrometry, is contingent on the public availability of such experimental data, which appears to be lacking for this specific compound.

Advanced Spectroscopic and Structural Analysis Methodologies for 3 Chloro 5 Fluorophenyl Glyoxylic Acid

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has characteristic vibrational frequencies, and a spectrum acts as a molecular "fingerprint."

For (3-Chloro-5-fluorophenyl)glyoxylic acid, IR and Raman spectroscopy would be employed to identify its key functional groups. The presence of the carboxylic acid would be confirmed by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration for the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹. The glyoxylic acid moiety's second carbonyl group (the ketone) would exhibit a C=O stretching band at a slightly different frequency, likely in the 1680-1710 cm⁻¹ range.

The aromatic ring would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The positions of the chloro and fluoro substituents on the phenyl ring would influence the exact frequencies of these aromatic vibrations and also give rise to characteristic C-Cl and C-F stretching bands in the fingerprint region of the spectrum (below 1300 cm⁻¹).

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Ketone | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Halide | C-F Stretch | 1250 - 1000 |

| Aryl Halide | C-Cl Stretch | 850 - 550 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would reveal the planarity of the phenyl ring and the relative orientations of the carboxylic acid and keto groups. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing, would also be elucidated.

While specific crystallographic data for this compound is not publicly available, a hypothetical data table is provided to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated g/cm³) | 1.65 |

Chromatographic Methods for Purity Assessment, Isolation, and Chiral Separation

Chromatographic techniques are essential for separating components of a mixture, and are therefore vital for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed. In this approach, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection would most likely be performed using a UV detector, as the phenyl ring is a strong chromophore. The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-separated from any impurities.

A hypothetical set of HPLC conditions is presented below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid.

To make the compound suitable for GC analysis, a derivatization step would be necessary. The carboxylic acid could be converted to a more volatile ester, for example, by reaction with a silylating agent like BSTFA or an alkylating agent like methyl iodide. The resulting derivative could then be analyzed on a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The GC-MS approach would be particularly powerful, as it provides both retention time data for quantification and mass spectral data for structural confirmation of the derivative and any impurities.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Fluorophenyl Glyoxylic Acid

In Silico Structure-Activity Relationship (SAR) Modeling:In the absence of biological activity data and a cohort of structurally related compounds with known activities, the development of in silico SAR models is not feasible. Such models are essential in medicinal chemistry for predicting the biological activity of new compounds, but the foundational data for (3-Chloro-5-fluorophenyl)glyoxylic acid is not available.

While computational studies on other molecules containing chloro- and fluoro-phenyl motifs exist, these findings cannot be directly extrapolated to provide accurate and specific data for this compound. Each molecule possesses a unique electronic and structural profile that necessitates individual investigation.

The absence of computational research on this compound highlights a potential area for future scientific inquiry. Such studies would be valuable in elucidating its fundamental chemical properties and could serve as a basis for exploring its potential applications. Until such research is conducted and published, a detailed and data-driven article on the computational chemistry of this specific compound cannot be generated.

Investigation of Biological Activities and Mechanisms of 3 Chloro 5 Fluorophenyl Glyoxylic Acid and Its Derivatives in Vitro & Pre Clinical Models

Analytical Method Development and Characterization of 3 Chloro 5 Fluorophenyl Glyoxylic Acid in Research Settings

Development of Robust Quantification Methods for Research Samples

The quantification of (3-chloro-5-fluorophenyl)glyoxylic acid in research samples, such as reaction mixtures or biological matrices, would necessitate the development of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile organic acids.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component with an acid modifier (like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, likely at a wavelength determined by the compound's UV absorbance spectrum. For enhanced sensitivity and specificity, particularly in complex matrices, coupling HPLC with mass spectrometry (LC-MS) would be the preferred approach.

Table 1: Hypothetical HPLC Method Parameters for the Quantification of this compound

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or MS (Negative Ion Mode) |

| Injection Volume | 5 µL |

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. This would involve the preparation of calibration curves, recovery studies from spiked matrices, and assessment of intra- and inter-day variability.

Impurity Profiling and Detection Strategies in Synthetic Mixtures

Impurity profiling is critical to ensure the quality and consistency of this compound used in research. Potential impurities could arise from starting materials, side reactions during synthesis, or degradation.

The primary strategy for impurity profiling would again be HPLC or LC-MS. The high-resolution capabilities of these techniques allow for the separation and detection of closely related structures. A forced degradation study, where the compound is subjected to stress conditions (e.g., acid, base, heat, light, oxidation), would be conducted to identify potential degradation products.

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Structure/Identity |

| Starting Material | 1-Chloro-3-fluoro-5-(ethoxymethyl)benzene |

| Over-oxidation Product | 3-Chloro-5-fluorobenzoic acid |

| Incomplete Reaction | (3-Chloro-5-fluorophenyl)(hydroxy)acetic acid |

| Side-product | Isomeric substituted phenylglyoxylic acids |

The development of a robust impurity detection method would focus on achieving adequate separation of the main compound from all potential impurities. The use of a photodiode array (PDA) detector in HPLC can be valuable for assessing peak purity. For structural elucidation of unknown impurities, isolation by preparative HPLC followed by spectroscopic analysis (e.g., NMR, high-resolution MS) would be necessary.

Standardization Protocols for Research Applications

For the consistent use of this compound in research applications, the establishment of standardization protocols is essential. This involves the preparation and characterization of a reference standard.

The reference standard would be a highly purified batch of the compound, extensively characterized to confirm its identity and purity. Characterization would typically include:

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

Purity Assessment: HPLC with a universal detector (e.g., charged aerosol detector) or quantitative NMR (qNMR) to determine the absolute purity.

Physical Characterization: Melting point and appearance.

Water Content: Karl Fischer titration.

Residual Solvents: Gas chromatography (GC).

Once a reference standard is established, it can be used for the calibration of analytical instruments and the quantification of working batches of this compound. A certificate of analysis would be generated for the reference standard, detailing its identity, purity, and other relevant properties.

Future Directions and Emerging Research Avenues for 3 Chloro 5 Fluorophenyl Glyoxylic Acid

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid is poised to move beyond traditional methods towards more sustainable and scalable approaches.

Current synthetic strategies for aryl glyoxylic acids often involve the oxidation of the corresponding acetophenones. For this compound, this would typically involve the oxidation of 3-chloro-5-fluoroacetophenone. While effective, traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants or harsh reaction conditions. Future methodologies will likely focus on catalytic and greener oxidation processes. One promising avenue is the use of selenium dioxide as a catalyst in conjunction with a co-oxidant like aqueous nitric acid, which allows for the use of selenium in catalytic amounts, thereby reducing waste and toxicity. researchgate.net Another sustainable approach is the direct liquid-phase oxidation of the corresponding ethylbenzene (B125841) derivative using molecular oxygen as the primary oxidant, a method that has shown high conversion rates and yields for acetophenone (B1666503) synthesis. researchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to organic synthesis. This includes the exploration of solvent-free reaction conditions or the use of more environmentally friendly solvents. A patent for the preparation of aromatic glyoxylic acids describes a method of oxidizing acetophenone using selenium dioxide in an alkaline organic solvent, which could be adapted for the synthesis of the title compound. google.com

Continuous flow chemistry represents another significant frontier for the sustainable production of this compound. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, improved safety, and the potential for higher yields and purity. This methodology is particularly advantageous for exothermic oxidation reactions.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Catalytic Oxidation | Use of catalytic amounts of reagents like selenium dioxide with a co-oxidant. | Reduced waste, lower toxicity, improved atom economy. |

| Green Oxidation | Utilization of molecular oxygen as the primary oxidant. | Environmentally benign, readily available, and inexpensive oxidant. |

| Solvent-Free/Greener Solvents | Minimizing or replacing hazardous organic solvents. | Reduced environmental impact and improved process safety. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. | Enhanced safety, better process control, higher yields, and scalability. |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The optimization of synthetic processes relies heavily on a thorough understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are invaluable tools in this regard. The application of Process Analytical Technology (PAT) is becoming increasingly important in chemical synthesis.

For the synthesis of this compound, techniques such as Fourier Transform Infrared (FTIR) spectroscopy can be employed for real-time monitoring. For instance, in the oxidation of 3-chloro-5-fluoroacetophenone, FTIR can track the disappearance of the ketone carbonyl stretch and the appearance of the carboxylic acid and α-keto carbonyl stretches of the product. This has been successfully demonstrated in the monitoring of the catalytic oxidation of alcohols to aldehydes and ketones. nih.gov

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) is another powerful technique for real-time analysis of volatile organic compounds and can be adapted to monitor the headspace of a reaction, providing insights into the formation of volatile byproducts or the consumption of starting materials. copernicus.orgrsc.org This could be particularly useful in optimizing reaction conditions to minimize side reactions.

These real-time monitoring techniques provide a wealth of data that can be used to build kinetic models of the reaction, identify reaction intermediates, and ultimately, to develop more robust and efficient manufacturing processes.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| FTIR Spectroscopy | Real-time concentration changes of reactants, products, and intermediates. | Monitoring the conversion of 3-chloro-5-fluoroacetophenone to the final product. |

| PTR-ToF-MS | Real-time analysis of volatile organic compounds in the reaction headspace. | Detecting volatile byproducts and unreacted starting materials. |

Integration of Cutting-Edge Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the rational design of new molecules with desired properties. For this compound, computational methods can be employed to predict the physicochemical properties of its derivatives and to guide the synthesis of new compounds with enhanced activities.

Density Functional Theory (DFT) is a quantum chemical method that can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. nih.gov DFT studies on halogenated compounds have provided valuable insights into the effects of halogen substitution on molecular properties. nih.govresearchgate.netresearchgate.net For derivatives of this compound, DFT calculations could be used to predict how modifications to the molecular structure would affect its electronic properties, and consequently, its reactivity and potential biological activity.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of molecules and their interactions with other molecules, such as proteins or materials. researchgate.netnih.govacs.org This is particularly relevant for the design of new enzyme inhibitors or materials with specific binding properties. For example, MD simulations could be used to study the binding of this compound derivatives to the active site of a target enzyme, providing a rational basis for the design of more potent inhibitors.

The integration of these computational approaches with experimental validation allows for a more efficient and targeted discovery process, reducing the need for extensive and often costly trial-and-error synthesis and screening.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of molecular properties (electronic structure, reactivity). | Guiding the design of derivatives with tailored electronic properties. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. | Rational design of enzyme inhibitors and functional materials. |

Untapped Applications as a Versatile Chemical Probe or Building Block in New Material Science

The unique structural features of this compound make it an attractive building block for the synthesis of new materials with novel properties. The presence of both a carboxylic acid and a keto group provides multiple points for chemical modification and incorporation into larger structures.

One promising area of application is in the field of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tuned by changing the metal ion or the organic linker. Fluorinated organic linkers have been shown to impart unique properties to MOFs, such as increased hydrophobicity and enhanced gas sorption and separation capabilities. rsc.orgrsc.orgnih.govmdpi.com The dicarboxylic acid functionality that can be derived from this compound makes it a potential candidate as a linker for the synthesis of novel fluorinated MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. For instance, 2,5-Furandicarboxylic acid, a bio-based linker, has been used to create a variety of MOFs with different metal nodes. researchgate.net

The reactivity of the α-keto acid moiety also opens up possibilities for its use as a chemical probe. Chemical probes are small molecules that are used to study biological processes. The keto group can react with specific amino acid residues in proteins, allowing for the labeling and identification of protein targets.

Discovery of Novel Biological Targets and Mechanistic Pathways (Non-clinical)

The presence of halogen atoms in organic molecules can significantly influence their biological activity. The 3-chloro-5-fluorophenyl moiety is found in a number of biologically active compounds. For instance, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has been identified as a potent and selective agonist of the TRPM5 cation channel. nih.gov This suggests that derivatives of this compound could also exhibit interesting biological activities.

Future research in this area will likely involve the synthesis of libraries of derivatives of this compound and their screening against a wide range of biological targets. High-throughput screening (HTS) campaigns can be employed to identify initial hits, which can then be further optimized using structure-activity relationship (SAR) studies. The synthesis and biological activity screening of trimethoxyphenyl-based analogues have demonstrated a viable pathway for discovering potential anticancer agents. nih.gov

The α-keto acid functionality is a known pharmacophore in a number of enzyme inhibitors. Therefore, derivatives of this compound could be investigated as potential inhibitors of enzymes such as histone deacetylases (HDACs), where compounds bearing a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap have shown promise. nih.gov The discovery of novel biological targets and the elucidation of the mechanistic pathways through which these compounds exert their effects will be a key focus of future non-clinical research.

| Research Avenue | Approach | Potential Outcome |

| High-Throughput Screening (HTS) | Screening of derivative libraries against diverse biological targets. | Identification of novel bioactive compounds. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the molecular structure to optimize activity. | Development of potent and selective therapeutic agents. |

| Enzyme Inhibition Assays | Evaluation of derivatives as inhibitors of specific enzymes. | Discovery of new enzyme inhibitors for various diseases. |

常见问题

Q. What are the recommended methods for synthesizing (3-Chloro-5-fluorophenyl)glyoxylic acid in laboratory settings?

Synthesis typically involves the oxidation of substituted phenylglycols or the condensation of halogenated aromatic aldehydes with glyoxylic acid derivatives. Electrosynthesis methods, such as the electrochemical reduction of oxalic acid derivatives or oxidation of glyoxal, have been explored for glyoxylic acid production . Key considerations include:

- Reaction conditions : Optimize pH (acidic media favor anhydrous glyoxylic acid) and temperature to avoid side reactions.

- Catalysts : Use transition metals (e.g., PbO₂ electrodes) for efficient electron transfer in electrosynthesis .

- Purification : Employ ion-exchange resins (e.g., Amberlite IRA-67) to separate glyoxylic acid derivatives from byproducts .

Q. How can researchers address the equilibrium between anhydrous and gem-diol forms of glyoxylic acid derivatives during experimental design?

The equilibrium between glyoxylic acid (anhydrous) and its gem-diol form (dihydroxyacetic acid) is pH-dependent. In aqueous solutions, >90% exists as the gem-diol . To control this:

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is widely validated for glyoxylic acid quantification. Key parameters:

- Column : C18 reverse-phase column.

- Mobile phase : 0.1% phosphoric acid in water:acetonitrile (90:10 v/v).

- Detection limit : ≤1 µg/mL in serum or urine .

- Validation : Include spike-recovery tests (±5% accuracy) and intra-day precision checks (RSD < 2%) .

Advanced Research Questions

Q. How does the chloro-fluoro substitution on the phenyl ring influence the reactivity of glyoxylic acid derivatives in cross-coupling reactions?

The electron-withdrawing effects of Cl and F substituents enhance electrophilicity at the carbonyl group, facilitating nucleophilic additions (e.g., with amines or thiols). Experimental strategies include:

- DFT calculations : Model charge distribution to predict reactive sites (e.g., Mulliken charges at the carbonyl carbon).

- Kinetic studies : Compare reaction rates with non-halogenated analogs to quantify substituent effects.

- Spectroscopic probes : Use ¹⁹F NMR to monitor fluorine’s electronic environment during reactions .

Q. How can contradictory data on the toxicological effects of glyoxylic acid derivatives be resolved in risk assessment studies?

Discrepancies in toxicity data (e.g., skin sensitization vs. systemic effects) require:

- Comparative assays : Conduct parallel studies using the Local Lymph Node Assay (LLNA) and human epidermal models to validate EC₃ values (e.g., 5.05% for glyoxylic acid) .

- Mechanistic analysis : Investigate metabolic pathways (e.g., conversion to glycolic acid, which is less toxic) using isotopic labeling .

- Cross-species validation : Compare rodent data with human cell-line responses to identify species-specific sensitivities .

Q. What advanced computational methods are recommended to predict the reactivity of this compound in novel reaction pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., aqueous vs. non-polar solvents).

- In silico toxicology : Use QSAR models to assess skin sensitization potential and prioritize in vitro testing .

Data Contradictions and Resolution Strategies

Q. How should researchers interpret conflicting reports on glyoxylic acid’s role in oxidative stress?

Some studies link glyoxylic acid to oxidative damage (via formaldehyde release), while others highlight its antioxidant metabolites (e.g., glycolic acid). Resolution strategies:

- Dose-response analysis : Establish thresholds for pro-/antioxidant effects (e.g., ≥10 mM glyoxylic acid induces ROS in renal cells ).

- Pathway mapping : Use metabolomics to track glyoxylic acid conversion to glycolic acid or oxalic acid in vivo .

- Biomarker correlation : Measure urinary oxalate and serum glyoxylate levels in parallel to clarify clinical relevance .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。